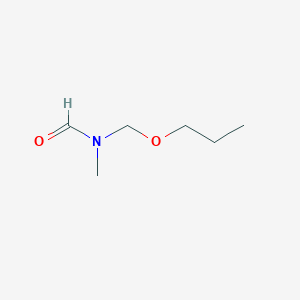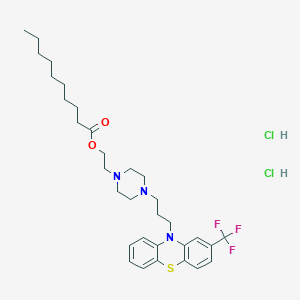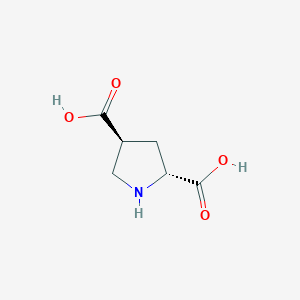![molecular formula C16H20N6 B124688 5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)- CAS No. 149756-69-4](/img/structure/B124688.png)
5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-, commonly known as TIBO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TIBO belongs to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has been shown to have promising antiviral activity against HIV-1.
Wirkmechanismus
TIBO inhibits the reverse transcriptase enzyme by binding to a hydrophobic pocket near the active site of the enzyme. This binding prevents the enzyme from converting viral RNA into DNA, thereby inhibiting viral replication.
Biochemische Und Physiologische Effekte
TIBO has been shown to have a number of biochemical and physiological effects, including inhibition of viral replication, antitumor activity, and modulation of the immune system. However, further research is needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TIBO is its high potency against HIV-1, making it a promising candidate for further development as an antiviral agent. However, TIBO has also been shown to have limited bioavailability and poor solubility, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on TIBO, including:
1. Development of more potent TIBO derivatives with improved pharmacokinetic properties.
2. Investigation of the potential use of TIBO as an anticancer agent, particularly in combination with other chemotherapeutic agents.
3. Further studies on the mechanism of action of TIBO, particularly with regard to its effects on the immune system.
4. Exploration of the potential use of TIBO in the treatment of other viral infections, such as hepatitis B and C.
5. Investigation of the potential use of TIBO as a tool for studying the reverse transcriptase enzyme and its role in viral replication.
In conclusion, TIBO is a promising synthetic compound that has been extensively studied for its potential therapeutic applications. Its high potency against HIV-1 and potential use as an anticancer agent make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanisms of action and potential limitations.
Synthesemethoden
The synthesis of TIBO involves a multi-step process that includes the condensation of 2-amino-5,6-dimethylbenzimidazole with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and subsequent cyclization to form the triazine ring. The final step involves the reaction with 4-methylpiperazine to form the piperazine moiety.
Wissenschaftliche Forschungsanwendungen
TIBO has been extensively studied for its potential therapeutic applications, particularly as an antiviral agent against HIV-1. It has been shown to inhibit the reverse transcriptase enzyme, which is essential for the replication of the virus. TIBO has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
Eigenschaften
CAS-Nummer |
149756-69-4 |
|---|---|
Produktname |
5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)- |
Molekularformel |
C16H20N6 |
Molekulargewicht |
296.37 g/mol |
IUPAC-Name |
5,8-dimethyl-3-(4-methylpiperazin-1-yl)-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C16H20N6/c1-11-4-5-13-12(10-11)14-15(21(13)3)17-16(19-18-14)22-8-6-20(2)7-9-22/h4-5,10H,6-9H2,1-3H3 |
InChI-Schlüssel |
YMKXKOOZXSGBGK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)N4CCN(CC4)C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)N4CCN(CC4)C)C |
Andere CAS-Nummern |
149756-69-4 |
Synonyme |
GR 99062 GR-99062 GR99062 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



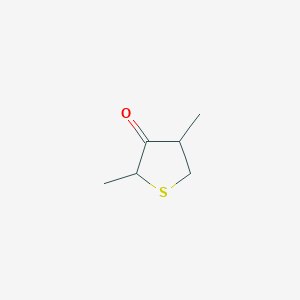
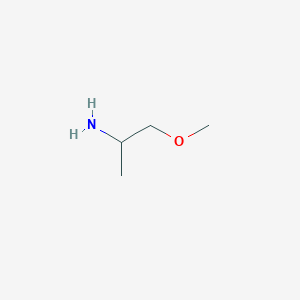
![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)
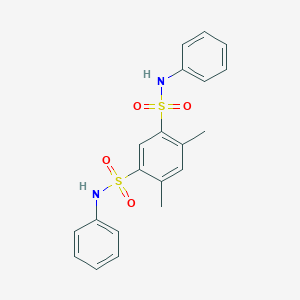
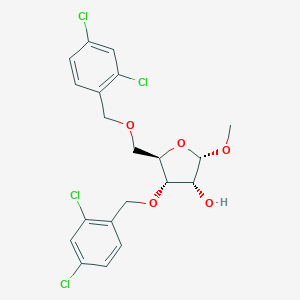
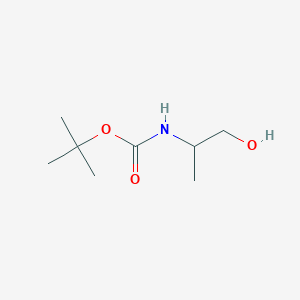
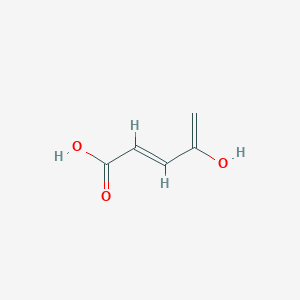
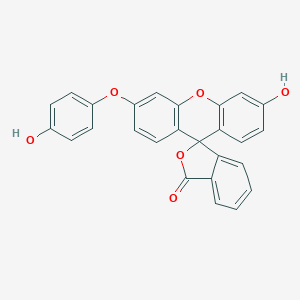
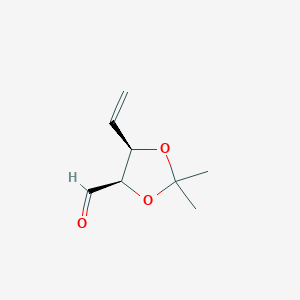
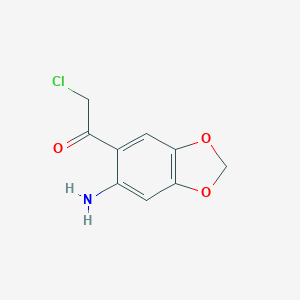
![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)
